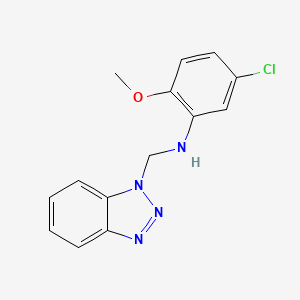

N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the benzotriazole moiety in the structure imparts unique chemical properties to the compound, making it a valuable reagent in synthetic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline typically involves the reaction of 5-chloro-2-methoxyaniline with benzotriazole in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually performed in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction and improve the yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Synthetic Routes and Functionalization

Benzotriazole derivatives are frequently synthesized via N-alkylation or coupling reactions. For example:

-

N-Alkylation :

Benzotriazole reacts with alkyl halides or formaldehyde derivatives under basic conditions to form N-alkylated products. A representative protocol involves reacting 1H-benzotriazole with chloromethyl anilines in acetonitrile using NaH as a base, yielding N-(benzotriazolylmethyl)aniline derivatives (e.g., 4 → 5 in ). -

Coupling Reactions :

Copper-catalyzed Glaser coupling of terminal alkynes with benzotriazole derivatives has been reported to form conjugated diynes (e.g., 2f–2l in ). While not directly observed for the target compound, similar reactions could occur at the methoxy or chloro-substituted aromatic ring.

Coordination Chemistry and Metal Complexation

Benzotriazole derivatives exhibit strong ligand properties for transition metals. Key findings include:

-

Gold(I) Complexes :

Chlorido(benzotriazole)gold(I) complexes (e.g., 5 –7 ) form stable structures through ligand exchange reactions, with chloride displacement by stronger nucleophiles (e.g., bromide or thiocyanate) ( ).Complex Ligand Exchange Reactivity (24 h) Stability in ACN/H<sub>2</sub>O 5 (Cl) 0.9% ligand scrambling Stable up to 72 h 6 (Br) Immediate conversion to 5 Rapid degradation -

Mercury(II) Complexes :

Benzotriazole ligands coordinate with Hg<sup>2+</sup> to form distorted tetrahedral geometries, as seen in [Hg(C<sub>11</sub>H<sub>11</sub>N<sub>5</sub>)<sub>2</sub>Cl<sub>2</sub>] ( ).

Degradation and Stability

Benzotriazole derivatives degrade under hydrolytic or oxidative conditions:

-

Hydrolysis :

In aqueous acetonitrile (50:50 v/v), benzotriazole-Au(I) complexes undergo ligand scrambling (e.g., 5 → 8 ) at rates dependent on the halide leaving group ( ).-

5 (Cl): 0.9% degradation after 24 h.

-

7 (I): 18.9% degradation after 24 h.

-

-

Oxidative Stability :

Methoxy and chloro substituents on the aniline ring enhance oxidative resistance compared to unsubstituted analogs ( ).

Biological Activity and Functional Derivatives

While the target compound’s bioactivity is unreported, structurally related benzotriazole-aniline hybrids show antimicrobial and antiprotozoal properties:

-

Antimicrobial Activity :

N-Benzotriazolylmethyl derivatives with electron-withdrawing groups (e.g., chloro, nitro) inhibit Staphylococcus aureus (MIC: 12.5–25 μg/mL) ( , ). -

Antiprotozoal Activity :

Analogues like 6-chloro-1H-benzotriazole exhibit micromolar activity against Entamoeba histolytica ( ).

Reactivity with Electrophiles and Nucleophiles

-

Electrophilic Substitution :

The methoxy group directs electrophiles (e.g., nitration, sulfonation) to the para position of the aniline ring. -

Nucleophilic Aromatic Substitution :

The chloro substituent at C5 facilitates displacement by strong nucleophiles (e.g., amines, thiols) under basic conditions ( ).

Spectroscopic Characterization

Key spectral data for analogous compounds include:

-

<sup>1</sup>H NMR :

Benzotriazole methyl protons resonate at δ 4.21–4.50 ppm (q, J = 7.2 Hz), while methoxy groups appear as singlets at δ 3.88 ppm ( , ). -

<sup>13</sup>C NMR :

The benzotriazolylmethyl carbon appears at δ 44–50 ppm, and the Au–C bond in gold complexes resonates at δ 169–172 ppm ( ).

Crystallographic Insights

Single-crystal X-ray studies of related benzotriazole derivatives reveal:

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of benzotriazole, including N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline, exhibit significant antibacterial and antifungal properties. For instance, studies have shown that benzotriazole derivatives possess activity against both Gram-positive and Gram-negative bacteria, with some compounds being effective against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Antibacterial Potency

A study by Jamkhandi et al. highlighted the synthesis of various benzotriazole derivatives, which were tested for their antibacterial efficacy. Compounds similar to this compound demonstrated zones of inhibition comparable to standard antibiotics, indicating potential for development as new antimicrobial agents .

Antiparasitic Properties

Benzotriazole derivatives have also shown promise in antiparasitic applications. For example, a derivative was found to exhibit micromolar activity against Entamoeba histolytica, outperforming traditional treatments like metronidazole . This suggests that this compound could be explored for developing new treatments for protozoan infections.

Materials Science

Photostabilizers in Polymers

The compound's structure allows it to function effectively as a photostabilizer in various polymeric materials. Benzotriazole derivatives are known to absorb UV light and prevent degradation of polymers, making them valuable in the production of durable materials used in outdoor applications .

Case Study: Photocatalytic Properties

Recent research investigated the photocatalytic degradation of benzotriazole compounds under UV irradiation. The findings suggest that incorporating this compound into photocatalytic systems could enhance the degradation efficiency of pollutants in wastewater treatment processes .

Environmental Applications

Wastewater Treatment

The ability of benzotriazoles to degrade under UV light positions them as potential candidates for environmental remediation strategies. Their application in photocatalytic systems can help in breaking down harmful organic pollutants in wastewater .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes and proteins, modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in cellular functions and responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(1H-Benzotriazol-1-ylmethyl)benzamide

- N-(1H-Benzotriazol-1-ylmethyl)formamide

Uniqueness

N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline is unique due to the presence of the 5-chloro-2-methoxyaniline moiety, which imparts distinct chemical properties and reactivity compared to other benzotriazole derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry.

Activité Biologique

N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline is a compound belonging to the benzotriazole class, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, highlighting its potential applications in various fields, including medicine and agriculture.

The molecular formula of this compound is C₁₄H₁₃ClN₄O, with a molecular weight of approximately 288.73 g/mol. The compound exhibits a density of 1.4 g/cm³ and a boiling point of 494.7 °C at 760 mmHg .

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃ClN₄O |

| Molecular Weight | 288.73 g/mol |

| Density | 1.4 g/cm³ |

| Boiling Point | 494.7 °C |

| Flash Point | 253 °C |

Antimicrobial Properties

Research indicates that benzotriazole derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of apoptotic pathways through the modulation of key proteins involved in cell survival and death .

Case Study:

A specific study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could be a promising candidate for further development as an anticancer drug .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Inhibition of Kinases: The compound may inhibit specific kinases involved in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation: It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.

Pharmaceutical Development

Given its promising biological activities, this compound is being explored for potential use in drug formulations targeting microbial infections and cancers.

Agricultural Use

The antimicrobial properties also suggest applications in agriculture as a potential fungicide or bactericide, contributing to crop protection strategies.

Propriétés

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O/c1-20-14-7-6-10(15)8-12(14)16-9-19-13-5-3-2-4-11(13)17-18-19/h2-8,16H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORHBZCUNYGFIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NCN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.